molecular formula C24H27N3O4S B11513790 2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11513790
M. Wt: 453.6 g/mol
InChI Key: YSDNBZIUVUEMGO-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The resulting hydroxy benzophenones are then subjected to further reactions to introduce the pyrimidine ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzyl-substituted molecules. Examples include:

Uniqueness

What sets 2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxopyrimidin-2-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C24H27N3O4S/c1-4-26(5-2)21(28)16-32-24-25-22(29)20(15-17-9-7-6-8-10-17)23(30)27(24)18-11-13-19(31-3)14-12-18/h6-14,29H,4-5,15-16H2,1-3H3

InChI Key

YSDNBZIUVUEMGO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=C(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)O

Origin of Product

United States

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